Scientific Field: Organic Chemistry
Summary of the Application: 2,5-Dichloropyridine is used in the synthesis of 6-halo-pyridin-3-yl boronic acids and esters. These compounds are important in various fields of chemistry due to their reactivity and versatility.
Methods of Application: The compound undergoes a cross-coupling reaction with arylboronic acids in the presence of [1,4-bis-(diphenylphosphine)butane]palladium (II) dichloride as a catalyst.
Results or Outcomes: The reaction results in the formation of 6-halo-pyridin-3-yl boronic acids and esters. .
Scientific Field: Agrochemical and Pharmaceutical Industries
Summary of the Application: Trifluoromethylpyridines (TFMP) and its derivatives, which include 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), are key structural motifs in active agrochemical and pharmaceutical ingredients.
Methods of Application: Various methods of synthesizing 2,3,5-DCTF have been reported. .
Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names.
Summary of the Application: 2,5-Dichloropyridine is used in the synthesis of 2,6-dichloropyridine. This compound is an important intermediate in many chemical reactions.
Methods of Application: 2,5-Dichloropyridine is combined with chlorine in a single process.
Results or Outcomes: The reaction results in the formation of 2,6-dichloropyridine. .
Summary of the Application: 2,5-Dichloropyridine is used in the synthesis of pyridine derivatives. These derivatives are important in various fields of chemistry due to their reactivity and versatility.
Methods of Application: When nucleophiles are added to 2,5-Dichloropyridine, the heterocycle is transformed into pyridine derivatives with the second and fourth carbons replaced.
Results or Outcomes: The reaction results in the formation of pyridine derivatives. .
2,5-Dichloropyridine is an organic compound with the molecular formula CHClN and a molecular weight of 147.99 g/mol. It is a chlorinated derivative of pyridine, characterized by the presence of two chlorine atoms at the 2 and 5 positions of the pyridine ring. This compound is primarily used in chemical synthesis and exhibits various biological activities, making it significant in both industrial and research applications.
2,5-Dichloropyridine is typically a colorless to pale yellow liquid with a pungent odor. It is soluble in organic solvents but has limited solubility in water. The compound is classified as hazardous, with potential effects including acute toxicity if ingested or if it comes into contact with skin .
2,5-Dichloropyridine exhibits a range of biological activities, making it a compound of interest in medicinal chemistry:
Several methods are employed to synthesize 2,5-dichloropyridine:
2,5-Dichloropyridine has diverse applications across various fields:
Interaction studies involving 2,5-dichloropyridine focus on its reactivity with other chemical entities:
Several compounds share structural similarities with 2,5-dichloropyridine. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Notable Features |
---|---|---|
2-Chloropyridine | CHClN | Contains one chlorine atom; used in similar applications but less reactive than 2,5-dichloropyridine. |
3-Chloropyridine | CHClN | Contains one chlorine atom at position three; exhibits different reactivity patterns. |
3,5-Dichloropyridine | CHClN | Contains two chlorine atoms at different positions; shows distinct biological activity compared to 2,5-dichloropyridine. |
Pyridine | CHN | Parent compound without chlorination; serves as a base structure for many derivatives. |
The unique positioning of chlorine atoms in 2,5-dichloropyridine contributes to its specific reactivity and biological properties compared to its analogs.
Irritant